molecular formula C13H23NO B263386 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine

Cat. No. B263386
M. Wt: 209.33 g/mol
InChI Key: SBSJWKJHOPXTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine, also known as TMCP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TMCP is a cyclopropyl derivative of piperidine, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine is not fully understood. However, it has been suggested that 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and pain. 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has also been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has been shown to have antidepressant and analgesic effects in animal models. 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has also been shown to have anxiolytic effects, which may be mediated through the modulation of the GABAergic system. Additionally, 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has several advantages for lab experiments, including its ease of synthesis and availability. However, 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine. One direction is the development of new synthetic methods for 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine and its derivatives. Another direction is the study of the mechanism of action of 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine and its potential as a therapeutic agent. Additionally, the study of the structure-activity relationship of 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine and its derivatives may lead to the development of more potent and selective compounds. Finally, the study of the potential applications of 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine in material science may lead to the development of new materials with unique properties.

Synthesis Methods

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has been synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropylamine with piperidine-2-carboxylic acid, followed by the conversion of the resulting amide to the corresponding acid chloride. The acid chloride is then reacted with piperidine to obtain 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with 4-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with piperidine.

Scientific Research Applications

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has been studied for its potential as an antidepressant and analgesic agent. 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has also been used as a building block in the synthesis of various organic compounds, including chiral cyclopropane-containing compounds. In material science, 1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine has been used as a monomer in the synthesis of various polymers.

properties

Product Name

1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

piperidin-1-yl-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C13H23NO/c1-12(2)10(13(12,3)4)11(15)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3

InChI Key

SBSJWKJHOPXTPL-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)N2CCCCC2)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)N2CCCCC2)C

Origin of Product

United States

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